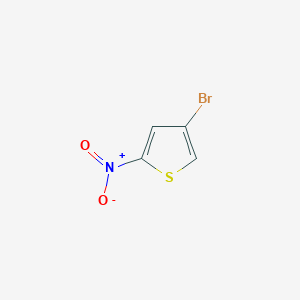

4-Bromo-2-nitrothiophene

Description

BenchChem offers high-quality 4-Bromo-2-nitrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-nitrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-bromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUDHAXXFFPBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650297 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85598-49-8 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitrothiophene

Abstract

4-Bromo-2-nitrothiophene (CAS No. 85598-49-8) is a valuable heterocyclic building block in medicinal chemistry and materials science. Its distinct functional groups—a bromine atom amenable to cross-coupling reactions and a nitro group that can be reduced to a versatile amine—make it a strategic intermediate for constructing complex molecular architectures. However, its synthesis presents a significant regioselectivity challenge. Standard electrophilic substitution reactions on common thiophene precursors often yield isomeric mixtures that are difficult to separate. This guide provides a detailed examination of the synthetic landscape for 4-bromo-2-nitrothiophene, focusing on the most practical laboratory-scale approach: the direct bromination of 2-nitrothiophene. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, provide a field-proven experimental protocol, and discuss the critical aspects of isomeric purification, offering researchers a comprehensive and trustworthy resource for their synthetic endeavors.

The Synthetic Challenge: Regioselectivity in Thiophene Chemistry

The synthesis of polysubstituted thiophenes is governed by the powerful directing effects of existing substituents on the aromatic ring. The thiophene ring itself is highly activated towards electrophilic aromatic substitution (SEAr), with a strong preference for substitution at the α-positions (C2 and C5) due to superior resonance stabilization of the cationic intermediate.[1] This inherent reactivity complicates the synthesis of specific substitution patterns.

A retrosynthetic analysis of 4-bromo-2-nitrothiophene reveals two primary, yet problematic, single-step approaches:

-

Route A: Nitration of 3-Bromothiophene: The bromine at the C3 position is a deactivating but ortho-, para-director. In the context of the thiophene ring, this directs incoming electrophiles to the C2 and C5 positions. Consequently, nitration of 3-bromothiophene predominantly yields a mixture of 2-nitro-3-bromothiophene and 5-nitro-3-bromothiophene, not the desired 4-bromo-2-nitrothiophene.[2][3]

-

Route B: Bromination of 2-Nitrothiophene: The nitro group at the C2 position is strongly deactivating and a meta-director. On a five-membered ring, the position "meta" to C2 is C4. However, the activating influence of the sulfur atom, which strongly directs to C5, competes with the nitro group's directing effect. The result is typically a mixture of products, with 5-bromo-2-nitrothiophene being the major isomer and the desired 4-bromo-2-nitrothiophene forming as a minor product.[4]

Despite the formation of isomers, Route B is often the more practical approach as it starts from the readily available 2-nitrothiophene and provides a direct, albeit low-yielding, pathway to the target molecule. The central challenge then shifts from reaction design to purification.

Recommended Synthetic Strategy: Bromination of 2-Nitrothiophene

This section details the direct bromination of 2-nitrothiophene. The key to this protocol is the use of a brominating system potent enough to overcome the deactivation of the nitro group, followed by a meticulous purification strategy to isolate the desired 4-bromo isomer.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates bromine, generating a highly electrophilic species (or a complex involving silver sulfate) that is attacked by the π-system of the 2-nitrothiophene ring. Attack at C5 is kinetically favored due to better resonance stabilization of the intermediate sigma complex by the sulfur atom. However, attack at C4, while less favored, still occurs to a lesser extent, leading to the formation of the 4-bromo isomer.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the halogenation of deactivated aromatic systems. Causality behind experimental choices is highlighted in italics.

Table 1: Materials and Reagents

| Reagent | CAS No. | M. Wt. ( g/mol ) | Amount | Moles | Notes |

| 2-Nitrothiophene | 609-40-5 | 129.14 | 10.0 g | 0.077 | Starting material.[5][6] |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 100 mL | - | Solvent and catalyst. |

| Silver Sulfate (Ag₂SO₄) | 10294-26-5 | 311.80 | 12.0 g | 0.038 | Bromine activator. |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 3.9 mL (12.3 g) | 0.077 | Brominating agent. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~300 mL | - | Extraction solvent. |

| Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | As needed | - | For neutralization. |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent. |

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-nitrothiophene (10.0 g) and concentrated sulfuric acid (100 mL). Stir the mixture at room temperature until all the solid dissolves. Cool the resulting solution to 0-5 °C in an ice-water bath.

-

Expertise: Using concentrated H₂SO₄ as the solvent ensures a highly acidic medium, which is necessary to activate the bromine for reaction with the deactivated ring. Cooling is critical to control the reaction rate and prevent unwanted side reactions.

-

-

Addition of Catalyst: To the cold solution, add silver sulfate (12.0 g) portion-wise, ensuring the temperature remains below 10 °C.

-

Expertise: Silver sulfate acts as a catalyst by coordinating with bromine, increasing its electrophilicity and promoting the reaction.

-

-

Bromination: Add bromine (3.9 mL) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.

-

Trustworthiness: Slow, controlled addition of the brominating agent is paramount. A rapid addition can lead to a sudden exotherm and an increase in the formation of di-brominated byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS by carefully quenching a small aliquot in ice water and extracting with DCM.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate (a mixture of silver salts and the organic product) will form.

-

Safety: This step is highly exothermic and should be performed slowly in a large beaker within a fume hood.

-

-

Extraction: Extract the aqueous slurry with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Trustworthiness: The bicarbonate wash is essential to remove residual sulfuric acid, which can interfere with purification.

-

-

Purification: The crude product is a mixture of 5-bromo-2-nitrothiophene and 4-bromo-2-nitrothiophene. Isolation of the desired 4-bromo isomer requires careful column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM gradient). The isomers typically have close Rf values, so a long column and careful fraction collection are necessary.

Comparative Analysis of Starting Materials

The selection of a synthetic route is a balance of efficiency, cost, and labor. While the bromination of 2-nitrothiophene is direct, the preparation of the starting materials themselves is a key consideration.

Table 2: Comparison of Key Starting Material Syntheses

| Parameter | Synthesis of 2-Nitrothiophene[1][6] | Synthesis of 3-Bromothiophene[2][9] |

| Principle | Direct nitration of thiophene. | Exhaustive bromination of thiophene followed by selective reductive debromination. |

| Reagents | Thiophene, Fuming HNO₃, Acetic Anhydride. | Thiophene, Bromine (excess), Zinc dust, Acetic Acid. |

| Number of Steps | 1 | 2 |

| Typical Yield | 70-85% (isomeric mixture with ~15% 3-nitro). | 80-90% (from 2,3,5-tribromothiophene). |

| Pros | High-yielding, single step. | Produces a pure, single isomer. |

| Cons | Produces an isomeric mixture requiring separation.[10] | Multi-step, uses large excess of bromine, involves a reduction step. |

Conclusion

The synthesis of 4-bromo-2-nitrothiophene is a non-trivial task that underscores the challenges of regiocontrol in heterocyclic chemistry. The most direct and practical laboratory method is the electrophilic bromination of 2-nitrothiophene. While this approach inevitably produces the 5-bromo isomer as the major product, the desired 4-bromo-2-nitrothiophene can be obtained as a minor product. The success of this synthesis is therefore critically dependent on a robust and carefully executed purification strategy, typically involving silica gel chromatography. For researchers requiring this valuable intermediate, this guide provides a trustworthy and mechanistically grounded protocol to achieve a successful synthesis.

References

-

Organic Syntheses (n.d.). 2-nitrothiophene. Coll. Vol. 2, p.466 (1943); Vol. 13, p.76 (1933). Available at: [Link]

-

Organic Syntheses (n.d.). 3-bromothiophene. Coll. Vol. 5, p.149 (1973); Vol. 44, p.9 (1964). Available at: [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Available at: [Link]

-

Wikipedia (n.d.). 3-Bromothiophene. Available at: [Link]

- Google Patents (2003). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. EP1346991A1.

- Google Patents (2003). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. US20030181734A1.

-

ResearchGate (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Available at: [Link]

- Google Patents (2012). Synthesis method of 4-bromo-2-nitrophenyl acetic acid. CN102718659A.

-

YouTube (2024). synthesis of 4-bromo-2-nitrotoluene. Dr. Tania CS. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. Available at: [Link]

-

StudySmarter (2023). Thiophene: Bromination & Reduction. Available at: [Link]

-

He, B. et al. (2020). Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A, 1626, 461320. Available at: [Link]

-

Mena, P. et al. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Journal of Agricultural and Food Chemistry, 71(5), 2375-2383. Available at: [Link]

-

Al-Majed, A. A. et al. (2022). Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-nitrothiophene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core chemical properties, synthesis, and reactivity of 4-Bromo-2-nitrothiophene. It is designed to provide not just procedural steps but also a deep understanding of the causality behind experimental choices, ensuring scientific integrity and fostering innovation in its application.

4-Bromo-2-nitrothiophene is a substituted thiophene that serves as a highly versatile intermediate in organic synthesis. The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, and its functionalization allows for the fine-tuning of electronic and steric properties. In this molecule, the presence of an electron-withdrawing nitro group and a synthetically malleable bromine atom on the same five-membered ring creates a unique platform for a diverse array of chemical transformations. The nitro group profoundly influences the ring's electronics, activating it for certain reactions while deactivating it for others, whereas the bromo group is an excellent handle for modern cross-coupling chemistry. This guide will explore the physicochemical nature of this compound, its synthesis, its key reactions, and its potential applications.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical is paramount to its effective use in synthesis. The table below summarizes the key identifiers and physical data for 4-Bromo-2-nitrothiophene.

| Property | Value | Reference(s) |

| CAS Number | 85598-49-8 | [1][2] |

| Molecular Formula | C₄H₂BrNO₂S | [1] |

| Molecular Weight | 208.03 g/mol | [1] |

| Appearance | Off-white to yellow solid | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | Store at room temperature | |

| SMILES | O=[O-] | [1] |

| InChI Key | IIUDHAXXFFPBFD-UHFFFAOYSA-N |

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.[4][5][6] Spectroscopic analysis is crucial for confirming the identity and purity of the compound after synthesis or before use.[7][8]

-

¹H NMR: The thiophene ring protons are expected to appear as two distinct doublets in the aromatic region. The strong electron-withdrawing effect of the nitro group will deshield the adjacent proton at C3, causing it to resonate at a higher chemical shift (further downfield) compared to the proton at C5.

-

¹³C NMR: Four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbon atom attached to the nitro group (C2) and the carbon attached to the bromine (C4) will be significantly influenced by these substituents.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-Br stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[7]

Part 2: Synthesis and Safe Handling

The synthesis of 4-Bromo-2-nitrothiophene requires careful control of regioselectivity. The order of bromination and nitration of the parent thiophene ring is critical. Direct nitration of thiophene primarily yields 2-nitrothiophene.[9] Subsequent bromination of 2-nitrothiophene is directed to the 5- and 4-positions.[10] To achieve the desired 4-bromo isomer, a plausible route involves the nitration of 4-bromothiophene.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to 4-Bromo-2-nitrothiophene.

Experimental Protocol: Synthesis of 4-Bromo-2-nitrothiophene

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Bromination of Thiophene (to yield 4-bromothiophene precursor - requires separation):

-

To a solution of thiophene (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify by fractional distillation to separate 2-bromothiophene from the desired (minor) 3- and 4-bromothiophene isomers.

-

-

Nitration of 4-Bromothiophene:

-

Dissolve 4-bromothiophene (1.0 eq) in acetic anhydride and cool the solution to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and glacial acetic acid, maintaining the temperature below 10 °C.[9]

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo away from light.

-

Recrystallize from ethanol or petroleum ether to obtain pure 4-Bromo-2-nitrothiophene.

-

Safety and Handling Precautions

4-Bromo-2-nitrothiophene is a hazardous substance and must be handled with appropriate care.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][12]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Incompatibilities: Avoid contact with strong acids, acid chlorides, and reducing agents.[11]

-

Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation and may cause respiratory irritation.[11][14]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[3][11]

Part 3: Chemical Reactivity and Synthetic Utility

The dual functionality of 4-Bromo-2-nitrothiophene makes it a powerful intermediate for constructing more complex molecules. Its reactivity is dominated by the interplay between the activating effect of the nitro group in nucleophilic substitution and the utility of the bromo group in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the thiophene ring towards nucleophilic attack, particularly at the carbon atoms ortho and para to it. In 4-Bromo-2-nitrothiophene, the bromine at the C4 position is meta to the C2-nitro group. While less activated than an ortho or para leaving group, SNAr reactions can still proceed, often requiring more forcing conditions. However, the most common SNAr pathway for related 2-nitro-5-halothiophenes involves displacement of the halide. For 4-Bromo-2-nitrothiophene, nucleophilic attack is more likely to be explored at the C5 position if a suitable leaving group were present there. Nonetheless, the principle remains a cornerstone of nitroaromatic chemistry.[15][16][17][18]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis.

This reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted thiophenes.[19][20]

-

Causality: The reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[21][22]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a flame-dried Schlenk flask, combine 4-Bromo-2-nitrothiophene (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[23]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.[23][24]

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture (e.g., to 90-100 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

This reaction is used to couple the aryl bromide with a terminal alkyne, providing a direct route to alkynylthiophenes, which are valuable precursors in materials science and medicinal chemistry.[25][26][27]

-

Causality: The reaction employs a dual catalytic system of palladium and a copper(I) salt (typically CuI). The palladium complex undergoes oxidative addition with the aryl bromide, while the copper salt reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step.[27][28]

Experimental Protocol: Sonogashira Coupling

-

To a solution of 4-Bromo-2-nitrothiophene (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).[25]

-

Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as a co-solvent.

-

Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the ring and provides a nucleophilic center for further derivatization. This yields 4-bromo-2-aminothiophene, a key intermediate for building more complex heterocyclic systems.

-

Causality: Various reducing agents can accomplish this transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal/acid systems like tin(II) chloride (SnCl₂) in HCl or iron in acetic acid are also highly effective and tolerate many functional groups.[29][30]

Caption: Reduction of the nitro group to form an amino group.

Experimental Protocol: Reduction with Tin(II) Chloride

-

Suspend 4-Bromo-2-nitrothiophene (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise, as the reaction can be exothermic.

-

Heat the mixture to reflux and stir for 1-3 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully neutralize it by adding a saturated solution of sodium bicarbonate or concentrated NaOH until the solution is basic (pH > 8), which will precipitate tin salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which can be purified by chromatography or crystallization.

Part 4: Applications in Research and Development

The synthetic pathways described above transform 4-Bromo-2-nitrothiophene into a variety of derivatives with significant potential.

-

Drug Development: The resulting 2-amino-4-arylthiophenes (from Suzuki coupling followed by reduction) or 2-nitro-4-alkynylthiophenes (from Sonogashira coupling) can serve as core structures for screening libraries. Nitro-containing heterocycles are themselves a class of compounds with known bioactivity, including antibacterial and antiparasitic properties.[31]

-

Materials Science: Thiophene-based molecules are fundamental units in the construction of conjugated polymers and organic electronic materials. The ability to introduce aryl and alkynyl substituents via cross-coupling allows for the synthesis of oligomers and polymers with tailored electronic and photophysical properties for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors.[28]

Conclusion

4-Bromo-2-nitrothiophene is more than a simple chemical reagent; it is a strategic starting material for complex molecular design. Its value lies in the orthogonal reactivity of its two key functional groups. The bromine atom opens the door to a world of modern palladium-catalyzed cross-coupling chemistry, while the nitro group not only modulates the electronic landscape of the thiophene ring but can also be transformed into a versatile amino group. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to harness its full potential in the creation of novel pharmaceuticals and advanced materials.

References

-

Sinfoo Biotech. (n.d.). Thiophene, 4-bromo-2-nitro-. Retrieved from [Link][2]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link][25]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][26]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][19]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][27]

-

Khan, I. U., et al. (2014). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. ResearchGate. Retrieved from [Link][32]

-

Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link][15]

-

D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry. Retrieved from [Link][16]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link][21]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link][24]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link][9]

-

Lee, S. L., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Sains Malaysiana. Retrieved from [Link][22]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][20]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link][4]

-

SpectraBase. (n.d.). 4-Bromo-2-nitrophenol - 13C NMR. Retrieved from [Link][6]

-

Smaoui, M., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. Retrieved from [Link][18]

-

Ganin, A., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Retrieved from [Link][29]

-

Walczak, M. A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link][31]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link][30]

-

Roth, J. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link][7]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Thiophene, 4-bromo-2-nitro-,(CAS# 85598-49-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. lehigh.edu [lehigh.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. ikm.org.my [ikm.org.my]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 25. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 27. Sonogashira Coupling [organic-chemistry.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 30. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

4-Bromo-2-nitrothiophene CAS number 85598-49-8

An In-Depth Technical Guide to 4-Bromo-2-nitrothiophene (CAS: 85598-49-8)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 4-Bromo-2-nitrothiophene, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on the underlying principles that guide its use in the laboratory.

Introduction: A Versatile Heterocyclic Intermediate

4-Bromo-2-nitrothiophene is a substituted thiophene derivative that has emerged as a valuable intermediate in organic synthesis. Its structure is characterized by a thiophene ring functionalized with two distinct and electronically influential groups: a bromine atom and a nitro group. This arrangement provides a powerful platform for sequential and regioselective chemical transformations.

The bromine atom serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the electron-withdrawing nitro group not only influences the reactivity of the thiophene ring but can also be chemically modified into other functional groups, such as amines. These features make 4-Bromo-2-nitrothiophene a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Nitro-containing heterocycles, in particular, are a well-established class of compounds in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[2][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of 4-Bromo-2-nitrothiophene are confirmed through a combination of physical data and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is aggregated from various chemical suppliers and databases.[4][5]

| Property | Value | Source(s) |

| CAS Number | 85598-49-8 | [4] |

| Molecular Formula | C₄H₂BrNO₂S | [5] |

| Molecular Weight | 208.03 g/mol | [5] |

| Purity | Typically ≥95% | [5] |

| SMILES | O=[O-] | [5] |

| InChI | 1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H | [6] |

| InChIKey | IIUDHAXXFFPBFD-UHFFFAOYSA-N | [6] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [7] |

Spectroscopic Characterization

The structural elucidation of 4-Bromo-2-nitrothiophene relies on standard spectroscopic techniques. The following sections describe the expected spectral features.

Caption: Plausible synthetic pathways to 4-Bromo-2-nitrothiophene.

-

Nitration of 2-Bromothiophene: The bromine atom is an ortho-, para-director, but deactivating. The nitro group is expected to be directed to the 5-position and to a lesser extent, the 3-position. Directing it to the 4-position is less common, highlighting that specific reaction conditions are critical for achieving the desired isomer.

-

Bromination of 2-Nitrothiophene: The nitro group is a strong deactivating group and a meta-director. In the thiophene ring system, this directs incoming electrophiles to the 4- or 5-position. Careful control of brominating agents (e.g., N-Bromosuccinimide) and reaction conditions is necessary to favor the formation of the 4-bromo isomer.

Key Reaction Pathways

The utility of 4-Bromo-2-nitrothiophene stems from the distinct reactivity of its functional groups, allowing for a diverse range of subsequent transformations.

Caption: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-nitrothiophene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.5 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.

-

Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.). Expertise: The choice and loading of the catalyst/ligand system are key parameters for optimization, depending on the electronic nature of the coupling partners.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-2-nitrothiophene.

Safety and Handling

Proper handling of 4-Bromo-2-nitrothiophene is essential for laboratory safety. The following information is a summary and is not a substitute for a thorough review of the material safety data sheet (MSDS) provided by the supplier.

[7][8][9]| Safety Aspect | Guideline | | :--- | :--- | | Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | | Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood. | | Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or inhaled. |[8][9][10] | First Aid (General) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Call a poison center or doctor if you feel unwell. |[8][9] | Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. |[7][9] | Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[9]

Trustworthiness through Self-Validation: Always perform a small-scale trial reaction to validate a new protocol or a new batch of reagent before committing to a large-scale synthesis. Characterize all intermediates to ensure the reaction is proceeding as expected.

References

-

PubChem. 4-Bromo-2-nitrotoluene | C7H6BrNO2 | CID 123546. [Link]

-

University of Wisconsin. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Kumar, V., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed. [Link]

-

Chakarova, K., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 4. 85598-49-8 4-Bromo-2-nitrothiophene AKSci 3296AC [aksci.com]

- 5. a2bchem.com [a2bchem.com]

- 6. 4-Bromo-2-nitrothiophene | 85598-49-8 [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Bromo-2-nitrotoluene | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-2-nitrothiophene: A Predictive and Methodological Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-bromo-2-nitrothiophene (CAS No. 85598-49-8). In the absence of publicly available, experimentally verified spectra, this document leverages fundamental principles of spectroscopy and predictive models based on substituent effects to construct a reliable theoretical spectroscopic profile. We present detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section explains the causal relationship between the molecular structure of 4-bromo-2-nitrothiophene and its predicted spectral features. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for identifying and characterizing this important heterocyclic building block.

Introduction and Molecular Structure

4-Bromo-2-nitrothiophene is a substituted heterocyclic compound featuring a thiophene ring functionalized with a strongly electron-withdrawing nitro group and a halogen (bromine) atom. These substituents significantly influence the electronic environment and, consequently, the chemical reactivity and spectroscopic properties of the molecule, making it a valuable intermediate in organic synthesis.

Accurate structural verification is paramount for ensuring the integrity of any research or development pipeline. Spectroscopic methods provide a non-destructive and highly informative means of confirming molecular identity and purity. This guide establishes the theoretical groundwork for the spectroscopic analysis of this compound.

The structural numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of 4-Bromo-2-nitrothiophene.

Universal Spectroscopic Analysis Workflow

A robust analytical workflow is critical for obtaining reproducible and high-quality data. The following process represents a self-validating system for the comprehensive characterization of a novel or uncharacterized solid organic compound like 4-bromo-2-nitrothiophene.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Recommended Experimental Protocol (¹H & ¹³C NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of 4-bromo-2-nitrothiophene and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The inclusion of a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended for precise chemical shift calibration.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm), a greater number of scans (e.g., 1024 or more), and a relaxation delay of 2 seconds are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Analysis of Predicted ¹H NMR Spectrum

The thiophene ring of 4-bromo-2-nitrothiophene possesses two protons, H-3 and H-5. Their chemical shifts are dictated by the electronic effects of the substituents.

-

H-3: This proton is adjacent to the strongly electron-withdrawing nitro group (-NO₂). This group exerts a powerful deshielding effect, causing the H-3 signal to appear significantly downfield.

-

H-5: This proton is adjacent to the sulfur atom and ortho to the bromine atom. While bromine is also electron-withdrawing, its deshielding effect is less pronounced than that of the nitro group.

The two protons will couple to each other, resulting in a simple AX spin system, where both signals appear as doublets with a small coupling constant (J), typical for four-bond coupling in thiophenes.

| Predicted ¹H NMR Data for 4-Bromo-2-nitrothiophene | |||

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) |

| H-3 | 8.0 - 8.4 | Doublet (d) | ~1.5 - 2.0 |

| H-5 | 7.6 - 7.9 | Doublet (d) | ~1.5 - 2.0 |

Analysis of Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the thiophene ring.

-

C-2 (bearing NO₂): This carbon is directly attached to the highly electronegative nitro group, causing it to be significantly deshielded and appear far downfield. As a quaternary carbon, its signal will likely be of lower intensity.

-

C-4 (bearing Br): The carbon attached to bromine will appear in the typical range for carbons bonded to a halogen. The "heavy atom effect" of bromine can sometimes lead to signal broadening. This is also a quaternary carbon.

-

C-3 and C-5 (bearing H): These protonated carbons will appear upfield relative to the substituted carbons. C-3 is expected to be more deshielded (further downfield) than C-5 due to its proximity to the nitro group.

| Predicted ¹³C NMR Data for 4-Bromo-2-nitrothiophene | |

| Carbon | Predicted δ (ppm) |

| C-2 (-NO₂) | 148 - 153 |

| C-3 (-H) | 128 - 132 |

| C-4 (-Br) | 112 - 117 |

| C-5 (-H) | 131 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Recommended Experimental Protocol

-

Sample Preparation (ATR): Place a small, powdered amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method is fast and requires minimal sample preparation.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum over the range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Analysis of Predicted IR Spectrum

The IR spectrum of 4-bromo-2-nitrothiophene is expected to be dominated by the very strong absorptions of the nitro group.

| Predicted IR Data for 4-Bromo-2-nitrothiophene | ||

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1510 - 1550 | Very Strong |

| Aromatic C=C Ring Stretch | 1450 - 1500 | Medium-Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Very Strong |

| C-Br Stretch | 600 - 700 | Medium-Strong |

The two most prominent and diagnostic peaks will be the asymmetric and symmetric stretches of the nitro group, providing immediate evidence of its presence.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Recommended Experimental Protocol

-

Sample Introduction: For a thermally stable, volatile compound, direct insertion or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal. For less stable compounds, Electrospray Ionization (ESI) from a solution (e.g., in acetonitrile or methanol) can be used.

-

Ionization: Use a standard ionization energy of 70 eV for EI.

-

Analysis: Acquire the spectrum over a mass range of m/z 40-400. High-resolution mass spectrometry (HRMS) is highly recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition (C₄H₂BrNO₂S).

Analysis of Predicted Mass Spectrum

The molecular formula C₄H₂BrNO₂S corresponds to a monoisotopic mass of approximately 206.9 Da. A key feature will be the isotopic pattern of bromine.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z ≈ 207 (for C₄H₂⁷⁹BrNO₂S) and another at m/z ≈ 209 (for C₄H₂⁸¹BrNO₂S). This M/M+2 pattern is a definitive signature for a monobrominated compound.

-

Fragmentation: Under EI conditions, the molecular ion is expected to fragment through characteristic pathways.

| Predicted MS Data for 4-Bromo-2-nitrothiophene | ||

| m/z (approx.) | Proposed Fragment | Notes |

| 207 / 209 | [C₄H₂BrNO₂S]⁺ | Molecular ion (M⁺), 1:1 intensity ratio |

| 161 / 163 | [M - NO₂]⁺ | Loss of nitro group |

| 128 | [M - Br]⁺ | Loss of bromine radical |

| 82 | [C₃H₂S]⁺ | Further fragmentation |

Conclusion

This guide establishes a comprehensive, albeit predictive, spectroscopic profile for 4-bromo-2-nitrothiophene. The structural features—a disubstituted thiophene ring with two remaining protons, a prominent nitro group, and a bromine atom—give rise to a unique and identifiable set of signals across NMR, IR, and MS platforms. The provided protocols offer a standardized approach to data acquisition, ensuring that when experimental analysis is performed, the results can be confidently compared against these theoretically grounded predictions for unambiguous structural confirmation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Balakit, A. A., et al. (2020). Synthesis, Vibrational Spectra, and DFT Simulations of 3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene. Journal of Applied Spectroscopy, 87, 86-94. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

13C NMR analysis of 4-Bromo-2-nitrothiophene

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-2-nitrothiophene

Foreword

For the modern medicinal chemist and materials scientist, a comprehensive understanding of molecular structure is not merely academic—it is the bedrock of rational design. In the realm of heterocyclic chemistry, substituted thiophenes represent a cornerstone, forming the core of numerous pharmaceuticals and advanced materials. Their electronic and steric properties, dictated by the nature and position of substituents, govern their reactivity and biological activity. Among the array of analytical techniques at our disposal, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution glimpse into the carbon framework of these molecules. This guide offers a deep dive into the ¹³C NMR analysis of a specific, yet illustrative, example: 4-bromo-2-nitrothiophene. Herein, we will not only present the data but also dissect the underlying principles that govern the observed chemical shifts, providing a robust framework for the analysis of similarly substituted heteroaromatics.

Introduction: The Thiophene Ring in ¹³C NMR

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, presents a unique electronic environment. In its unsubstituted form, the ¹³C NMR spectrum displays two distinct signals corresponding to the α-carbons (C2/C5) and the β-carbons (C3/C4). The α-carbons, being adjacent to the heteroatom, are more deshielded and thus resonate at a lower field (higher ppm) compared to the β-carbons. This fundamental observation is the starting point for any analysis of substituted thiophenes. The introduction of substituents dramatically perturbs this electronic landscape, leading to predictable and interpretable shifts in the ¹³C NMR spectrum.

The Influence of Substituents: A Tale of Two Effects

The chemical shift of each carbon atom in 4-bromo-2-nitrothiophene is a composite of the inherent electronic properties of the thiophene ring and the influence of the bromo and nitro substituents. These influences can be broadly categorized into two types:

-

Mesomeric (Resonance) Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group via resonance, particularly at the ortho and para positions.

-

Inductive Effects: This is the through-bond polarization of σ-electrons due to the electronegativity of the substituent. Both bromine and the nitro group are strongly electronegative and exert an electron-withdrawing inductive effect.

The interplay of these effects dictates the final chemical shift of each carbon atom.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

A reliable ¹³C NMR spectrum is the foundation of accurate structural elucidation. The following protocol outlines the key steps for acquiring a high-quality spectrum of 4-bromo-2-nitrothiophene.

3.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its single carbon signal at ~77.16 ppm provides a convenient internal reference.

-

Concentration: A concentration of 20-30 mg of 4-bromo-2-nitrothiophene in 0.6-0.7 mL of CDCl₃ is recommended. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

3.2. Spectrometer Setup and Acquisition Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.

-

Probe Tuning and Matching: Ensure the ¹³C probe is properly tuned and matched to the resonant frequency to maximize sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

-

Acquisition Time (AQ): ~1.0-2.0 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons can have longer relaxation times, so a longer delay may be necessary for accurate integration, though this is less critical for routine identification.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of 4-bromo-2-nitrothiophene will exhibit four distinct signals in the aromatic region, corresponding to the four carbon atoms of the thiophene ring. The assignment of these signals is based on the combined electronic effects of the bromo and nitro substituents.

4.1. Predicted Chemical Shifts

The chemical shifts can be predicted by considering the substituent chemical shift (SCS) effects of bromine and the nitro group on the thiophene ring.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C2 | ~150-155 | Directly attached to the strongly electron-withdrawing nitro group, leading to significant deshielding. |

| C3 | ~125-130 | Influenced by the electron-withdrawing nitro group at the adjacent C2 and the bromo group at C4. |

| C4 | ~110-115 | Directly attached to the electronegative bromine atom. The heavy atom effect of bromine can also influence the chemical shift. |

| C5 | ~130-135 | Primarily influenced by the resonance-withdrawing effect of the nitro group at C2 and the inductive effect of the bromo group at C4. |

4.2. Visualizing Substituent Effects

The following diagram illustrates the key electronic influences of the substituents on the thiophene ring, which in turn determine the ¹³C chemical shifts.

Caption: Electronic effects of nitro and bromo groups on the thiophene ring.

Conclusion: From Spectrum to Structure

The ¹³C NMR spectrum of 4-bromo-2-nitrothiophene provides a clear and unambiguous fingerprint of its carbon skeleton. By understanding the fundamental principles of substituent effects on the thiophene ring and by following a robust experimental protocol, researchers can confidently assign each resonance and confirm the structure of the molecule. This analytical approach is not limited to this specific compound but serves as a powerful paradigm for the structural elucidation of a wide range of substituted heteroaromatic systems, which are of paramount importance in the fields of drug discovery and materials science.

References

-

Title: ¹³C NMR Spectroscopy of Thiophenes Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

-

Title: Substituent Effects on the ¹³C NMR Chemical Shifts of Thiophene Derivatives Source: Magnetic Resonance in Chemistry URL: [Link]

-

Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-nitrothiophene: Fragmentation Analysis and Experimental Best Practices

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-bromo-2-nitrothiophene, a compound of interest in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer an in-depth analysis of the compound's electron ionization (EI) fragmentation pathways. We will explore the causal mechanisms driving the fragmentation cascade, from the initial ionization event to the formation of stable daughter ions. This guide also establishes a robust, self-validating experimental protocol for acquiring high-quality GC-MS data for this analyte, ensuring both accuracy and reproducibility in the laboratory.

Introduction: The Analytical Imperative for 4-Bromo-2-nitrothiophene

4-Bromo-2-nitrothiophene serves as a versatile heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the quality of the final product. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for the unambiguous identification and characterization of this and related molecules.

The power of mass spectrometry lies in its ability to not only determine the molecular weight of a compound but also to generate a unique fragmentation "fingerprint." Understanding these fragmentation patterns is crucial for structural elucidation, impurity profiling, and reaction monitoring. This guide will dissect the predicted electron ionization mass spectrum of 4-bromo-2-nitrothiophene, providing a logical framework for interpreting the data based on fundamental principles of ion chemistry.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Analysis

While an experimentally derived mass spectrum for 4-bromo-2-nitrothiophene is not publicly available in common databases, a highly reliable predicted spectrum can be constructed based on the well-established fragmentation patterns of nitroaromatic and brominated heterocyclic compounds.[1][2][3] Electron ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce characteristic bond cleavages.

The Molecular Ion (M⁺•): A Definitive Starting Point

The molecular formula of 4-bromo-2-nitrothiophene is C₄H₂BrNO₂S, with a monoisotopic mass of approximately 206.9 Da (for the ⁷⁹Br isotope) and 208.9 Da (for the ⁸¹Br isotope).

Upon electron ionization, the molecule loses an electron to form a radical cation, the molecular ion (M⁺•). A key feature of the mass spectrum of a monobrominated compound is the presence of a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[3] This "M/M+2" pattern is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). Therefore, we expect to see two prominent molecular ion peaks at m/z 207 and m/z 209 . The presence of this isotopic signature is a critical first step in validating the identity of the compound.

Principal Fragmentation Pathways

The fragmentation of the 4-bromo-2-nitrothiophene molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The primary fragmentation pathways are initiated by the presence of the nitro group and the bromine atom on the stable thiophene ring.

The proposed fragmentation cascade is visualized in the diagram below:

Caption: Predicted major fragmentation pathways for 4-bromo-2-nitrothiophene under EI conditions.

Detailed Mechanistic Explanations:

-

Loss of a Nitro Radical (-NO₂•) → m/z 161/163 (Predicted Base Peak): The cleavage of the C-N bond to release a nitro radical (•NO₂) is a highly characteristic fragmentation for nitroaromatic compounds. This process is energetically favorable as it results in the formation of a stable, resonance-delocalized bromothienyl cation. Due to its stability, the ion at m/z 161/163 is predicted to be the base peak (the most abundant ion) in the spectrum.

-

Loss of an Oxygen Atom (-O) → m/z 191/193: A rearrangement process, often referred to as a "nitro-nitrite" rearrangement, can precede the loss of a neutral oxygen atom from the molecular ion. This results in an ion at m/z 191/193 . While less common than the loss of NO₂, this fragment is frequently observed in the mass spectra of nitroaromatic compounds.

-

Loss of a Bromine Radical (-Br•) from the Base Peak → m/z 82: The bromothienyl cation (m/z 161/163) can undergo further fragmentation by losing a bromine radical (•Br). This leads to the formation of the thienyl radical cation at m/z 82 .

-

Ring Fragmentation: The thiophene ring itself can fragment. For instance, the ion at m/z 82 may lose a hydrogen atom to form a stable cyclopropenyl-type cation at m/z 81 . Other smaller fragments corresponding to the breakdown of the heterocyclic ring may also be present at lower m/z values.

Summary of Predicted Key Ions

The following table summarizes the expected key ions in the EI mass spectrum of 4-bromo-2-nitrothiophene, their predicted relative abundance, and the causal fragmentation.

| m/z (⁷⁹Br/⁸¹Br) | Predicted Relative Abundance | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 207/209 | Moderate | [C₄H₂BrNO₂S]⁺• | Molecular Ion (M⁺•) |

| 191/193 | Low | [C₄H₂BrNOS]⁺• | [M - O]⁺• |

| 161/163 | High (Base Peak) | [C₄H₂BrS]⁺ | [M - NO₂]⁺ |

| 129 | Low | [C₄H₂NO₂S]⁺ | [M - Br]⁺ |

| 82 | Moderate | [C₄H₂S]⁺• | [M - NO₂ - Br]⁺• |

| 81 | Moderate | [C₃HS]⁺ | [M - NO₂ - Br - H]⁺ |

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure the generation of high-quality, reproducible data, the following detailed protocol for the GC-MS analysis of 4-bromo-2-nitrothiophene is recommended. This workflow is designed to be self-validating by systematically confirming the expected analytical behavior of the compound.

Caption: A robust experimental and data analysis workflow for 4-bromo-2-nitrothiophene.

Sample Preparation

-

Stock Solution: Accurately weigh and dissolve 4-bromo-2-nitrothiophene in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

-

Working Solution: Perform a serial dilution of the stock solution to a concentration suitable for GC-MS analysis (e.g., 10-50 µg/mL) to avoid detector saturation.

Recommended GC-MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injector Port Temp. | 250°C | Ensures complete and rapid volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Inert carrier gas providing good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane like a DB-5ms) | A standard, robust column suitable for separating a wide range of semi-volatile organic compounds.[4] |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | A typical temperature program to ensure good separation from any potential impurities and efficient elution of the analyte. |

| Mass Spectrometer | ||

| Ion Source Temp. | 230°C | Standard temperature to maintain analyte in the gas phase without thermal degradation. |

| Ionization Mode | Electron Ionization (EI) | The standard, robust ionization technique for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | The industry standard energy for creating extensive, library-searchable fragmentation. |

| Mass Scan Range | 50-300 amu | A range that encompasses the molecular ion and all significant predicted fragments. |

Data Interpretation and Validation

A systematic approach to data analysis is critical for confident identification:

-

Chromatographic Peak Review: Confirm a single, sharp, and symmetrical peak at the expected retention time for 4-bromo-2-nitrothiophene.

-

Molecular Ion Confirmation: Extract the mass spectrum from the apex of the chromatographic peak. The first and most critical validation step is to confirm the presence of the M/M+2 isotopic pattern at m/z 207 and 209 with approximately equal intensity.

-

Base Peak Identification: Identify the base peak of the spectrum. It should correspond to the predicted [M - NO₂]⁺ fragment at m/z 161/163, also exhibiting the characteristic 1:1 bromine isotope pattern.

-

Fragment Ion Correlation: Systematically identify all other significant ions in the spectrum and correlate them with the predicted fragmentation pathways outlined in Section 2.3. The presence of these supporting fragments provides a high degree of confidence in the structural assignment.

Conclusion

References

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Evans, M. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

Chemazone. (n.d.). 4-bromo-2-nitrothiophene. [Link]

-

PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrotoluene. [Link]

-

NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 4-Bromo-2-nitrothiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the spectroscopic principles and experimental nuances involved in the characterization of this molecule. We will delve into the theoretical underpinnings of its vibrational modes, present a robust experimental protocol for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum, and provide a detailed analysis of the expected spectral features. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references, empowering researchers to confidently identify and characterize 4-Bromo-2-nitrothiophene and its derivatives.

Introduction: The Significance of 4-Bromo-2-nitrothiophene and the Role of IR Spectroscopy

4-Bromo-2-nitrothiophene is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are pivotal scaffolds in numerous pharmacologically active molecules. The thiophene ring is a bioisostere of the benzene ring and is found in drugs with a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of a bromo group and a strongly electron-withdrawing nitro group on the thiophene ring of 4-Bromo-2-nitrothiophene imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

In the rigorous landscape of drug development and materials science, unambiguous characterization of molecular structure is paramount. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. For a molecule like 4-Bromo-2-nitrothiophene, IR spectroscopy serves as a critical quality control tool to confirm its identity, assess its purity, and elucidate the structural arrangement of its key chemical moieties. This guide will equip the reader with the foundational knowledge and practical insights to effectively utilize IR spectroscopy for the comprehensive analysis of this important synthetic building block.

Theoretical Framework: Understanding the Vibrational Landscape of 4-Bromo-2-nitrothiophene

The infrared spectrum of a molecule arises from the absorption of infrared radiation at specific frequencies that correspond to the vibrational transitions of its chemical bonds. The vibrational modes of 4-Bromo-2-nitrothiophene can be logically dissected by considering the contributions from its three primary components: the thiophene ring, the nitro group (-NO₂), and the bromo group (-Br).

2.1. The Thiophene Ring Vibrations:

The thiophene ring, being an aromatic system, exhibits several characteristic vibrational modes:

-

C-H Stretching: The C-H bonds on the aromatic thiophene ring give rise to stretching vibrations that typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the range of 3100-3050 cm⁻¹.[1]

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions in the 1600-1400 cm⁻¹ region. For substituted thiophenes, these bands can be observed around 1550-1500 cm⁻¹ and 1450-1400 cm⁻¹.[1]

-

C-S Stretching: The carbon-sulfur bond within the thiophene ring has a characteristic stretching vibration that is typically found in the fingerprint region, often between 850 and 600 cm⁻¹.[1]

-

C-H In-plane and Out-of-plane Bending: The bending vibrations of the C-H bonds relative to the plane of the thiophene ring are also characteristic. In-plane bending vibrations are generally found between 1300 and 1000 cm⁻¹, while out-of-plane bending vibrations occur at lower frequencies, typically in the 900-650 cm⁻¹ region. The pattern of these out-of-plane bends can sometimes provide information about the substitution pattern on the ring.[2]

2.2. The Nitro Group (-NO₂) Vibrations:

The nitro group is a strong chromophore in IR spectroscopy and is characterized by two intense and readily identifiable stretching vibrations:

-

Asymmetric NO₂ Stretching: This vibration involves the two oxygen atoms moving in opposite directions with respect to the nitrogen atom. It gives rise to a strong absorption band typically in the range of 1570-1490 cm⁻¹.[3] The electron-withdrawing nature of the thiophene ring can influence the precise position of this band.

-

Symmetric NO₂ Stretching: In this mode, the two oxygen atoms move in unison away from and towards the nitrogen atom. This results in another strong absorption band at a lower frequency, generally between 1390 and 1300 cm⁻¹.[3]

The strong, distinct nature of these two bands makes them highly diagnostic for the presence of a nitro group.

2.3. The Carbon-Bromine (C-Br) Vibration:

The C-Br bond is a relatively weak and heavy bond, and its stretching vibration absorbs in the low-frequency "fingerprint" region of the IR spectrum. For aryl bromides, the C-Br stretching vibration is typically observed in the range of 650-510 cm⁻¹.[4][5] This region can be congested with other vibrational modes, so careful analysis is required for its assignment.

The interplay of these functional groups and their electronic effects (the electron-withdrawing nature of both the nitro and bromo groups) will influence the precise frequencies of these vibrations, leading to the unique and characteristic IR spectrum of 4-Bromo-2-nitrothiophene.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a high-quality FTIR spectrum is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following protocol outlines a reliable method for the analysis of solid 4-Bromo-2-nitrothiophene.

3.1. Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common and effective method for preparing solid samples for transmission FTIR analysis. KBr is transparent to infrared radiation over a wide spectral range.

Step-by-Step Protocol:

-

Drying: Ensure both the 4-Bromo-2-nitrothiophene sample and spectroscopic grade KBr powder are thoroughly dry. Moisture can cause significant interference in the IR spectrum, particularly a broad absorption around 3400 cm⁻¹ due to the O-H stretching of water. It is recommended to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

-

Grinding: In an agate mortar and pestle, grind a small amount (approximately 1-2 mg) of the 4-Bromo-2-nitrothiophene sample until it becomes a fine, uniform powder. This minimizes light scattering and improves spectral quality.

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar containing the ground sample. Gently mix the two powders with the pestle, and then grind them together for about a minute to ensure a homogeneous mixture.

-